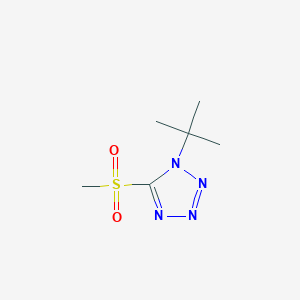

1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

Übersicht

Beschreibung

The compound “1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The tert-butyl group and the methylsulfonyl group are substituents on the tetrazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a five-membered tetrazole ring substituted with a tert-butyl group and a methylsulfonyl group .Chemical Reactions Analysis

Tetrazoles can participate in various reactions. They can act as nucleophiles in substitution reactions or as ligands in coordination chemistry . The specific reactivity of “this compound” would depend on the specific conditions and reactants used.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Tetrazoles generally have high nitrogen content and can exhibit properties such as high thermal stability and polarity .Wissenschaftliche Forschungsanwendungen

Synthesis of Monofluorinated Alkenes

1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole has been utilized in the synthesis of both terminal and internal monofluoroalkenes via Julia-Kocienski olefination reaction. This process involves a base-mediated reaction between this compound and various carbonyl compounds, resulting in good yields with moderate E/Z selectivity. Additionally, this reagent can be alpha-alkylated, acylated, and phenylsulfonylated for the synthesis of corresponding alpha-functionalized fluorosulfones (Zhu, Ni, Zhao, & Hu, 2010).

Mesoionic Tetrazolium-5-Aminides Synthesis

The tert-butylation of 5-aminotetrazole and its N-methyl derivatives followed by treatment with alkali has been used to prepare mesoionic tetrazolium-5-aminides. These compounds show higher reactivity and can react with 1,2-dibromoethane and 5-(methylsulfonyl)-1-phenyl-1H-tetrazole, leading to the synthesis of various tetrazolium salts or conjugate aminides (Budevich et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted using derivatives of this compound, particularly for understanding their interactions within the active site of enzymes like cyclooxygenase-2. This involves determining the interaction of various amino acid residues with the molecule (Al-Hourani et al., 2015).

Use in Synthesis of Functionally Substituted Tetrazoles

This compound has been employed as a universal synthon in the synthesis of functionally substituted tetrazoles. It reacts with C-, N-, and O-nucleophiles at ambient temperatures, leading to high yields of various 1-phenyltetrazoles (Gol'tsberg & Koldobskii, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

They form salts with strong acids and addition complexes with Lewis acids .

Biochemical Pathways

The tert-butyl group, part of the 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole molecule, is involved in various chemical transformations, including its relevance in nature and its implication in biosynthetic and biodegradation pathways . Tertiary butyl esters, which may be related to the compound , find large applications in synthetic organic chemistry .

Pharmacokinetics

For instance, they can generate acid chloride intermediates in situ, which are subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .

Eigenschaften

IUPAC Name |

1-tert-butyl-5-methylsulfonyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-6(2,3)10-5(7-8-9-10)13(4,11)12/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLQXNNDLDVDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NN=N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)